6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine

Lipophilicity Membrane Permeability CNS Drug Design

This advanced intermediate features orthogonal 6,8-dichloro handles for sequential Suzuki and Buchwald-Hartwig diversification, enabling rapid SAR exploration of imidazo[1,2-b]pyridazine-based kinase inhibitors (e.g., PDE10). With a logP of 2.3 and TPSA of 30.2 Ų, it resides in favorable CNS drug space. Choose 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine for unmatched synthetic utility over non-chlorinated or des-methyl analogs.

Molecular Formula C7H5Cl2N3
Molecular Weight 202.04
CAS No. 1298031-93-2
Cat. No. B2899916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine
CAS1298031-93-2
Molecular FormulaC7H5Cl2N3
Molecular Weight202.04
Structural Identifiers
SMILESCC1=CN2C(=N1)C(=CC(=N2)Cl)Cl
InChIInChI=1S/C7H5Cl2N3/c1-4-3-12-7(10-4)5(8)2-6(9)11-12/h2-3H,1H3
InChIKeyHZYARHMBEOWYRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine (CAS 1298031-93-2): Core Properties and Scaffold Identity


6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine is a halogenated heterocyclic building block featuring an imidazo[1,2-b]pyridazine core substituted with a methyl group at the 2‑position and chlorine atoms at the 6‑ and 8‑positions [1]. This substitution pattern yields a molecular weight of 202.04 g/mol, a calculated logP (XLogP3) of 2.3, a topological polar surface area (TPSA) of 30.2 Ų, and zero rotatable bonds, placing it within the drug‑like chemical space [1][2]. The imidazo[1,2‑b]pyridazine scaffold is widely recognized as a privileged structure in medicinal chemistry, particularly for kinase inhibition, and the presence of two chlorine atoms provides orthogonal handles for sequential cross‑coupling diversification [3].

Why Generic Substitution Fails: The Critical Role of 6,8-Dichloro-2-methyl Substitution in Imidazo[1,2-b]pyridazine


In‑class imidazo[1,2‑b]pyridazine derivatives are not interchangeable due to the profound impact of substituents on physicochemical and biological properties. Removing the 2‑methyl group (e.g., 6,8‑dichloroimidazo[1,2‑b]pyridazine) reduces logP by ~0.4 units, potentially compromising membrane permeability [1]. Conversely, replacing the 6,8‑dichloro motif with hydrogen (2‑methylimidazo[1,2‑b]pyridazine) slashes logP to 0.7, eliminating the balanced lipophilicity required for optimal cellular uptake and simultaneously forfeiting two versatile halogen handles essential for rapid SAR exploration [2]. The precise 2‑methyl‑6,8‑dichloro substitution therefore defines a unique physicochemical profile and synthetic utility that cannot be replicated by generic analogs.

6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine: Quantifiable Differentiation vs. Closest Analogs


Enhanced Lipophilicity Over the Des‑Methyl Analog

The presence of the 2‑methyl group increases lipophilicity by 21% relative to the des‑methyl comparator 6,8‑dichloroimidazo[1,2‑b]pyridazine, as reflected by XLogP3 values of 2.3 vs. 1.9 [1]. This difference corresponds to an estimated 0.4 log P unit increase, a magnitude frequently associated with improved passive membrane permeability and enhanced blood‑brain barrier penetration potential.

Lipophilicity Membrane Permeability CNS Drug Design

Dramatic Lipophilicity Gain Over the Unsubstituted Core

Compared with the non‑halogenated 2‑methylimidazo[1,2‑b]pyridazine, the 6,8‑dichloro derivative exhibits a 1.6‑unit (229%) increase in XLogP3 (2.3 vs. 0.7) [1][2]. This shifts the compound from a suboptimal low‑lipophilicity range (log P < 1) into the optimal drug‑like window (log P 1–3), aligning with Lipinski’s Rule of 5 and improving prospects for oral absorption and cellular activity.

Drug‑Likeness LogP Optimization Oral Bioavailability

Dual Chlorine Handles Enable Sequential, Orthogonal Diversification

The 6‑ and 8‑chlorine substituents serve as two independent leaving groups for palladium‑catalyzed cross‑coupling (e.g., Suzuki–Miyaura, Buchwald–Hartwig) . The published synthetic route demonstrates a Suzuki coupling step that installs an aryl group at one chlorine position while retaining the second chlorine for a subsequent orthogonal transformation . This contrasts with mono‑chloro or non‑halogenated analogs, which offer only a single diversification point or require additional pre‑functionalization steps.

Parallel Synthesis Cross‑Coupling SAR Library Generation

Privileged Scaffold for Kinase Inhibition with Favorable Physicochemical Profile

The imidazo[1,2‑b]pyridazine core is a recognized privileged scaffold for kinase inhibition, exemplified by the clinical success of ponatinib [1]. This compound’s specific substitution pattern (2‑methyl, 6,8‑dichloro) has been claimed in patents as part of PDE10 inhibitor series, and the scaffold’s low TPSA (30.2 Ų) and zero rotatable bonds suggest excellent ligand efficiency and potential for CNS penetration [2][3]. While direct potency data for this exact compound are not publicly available, class‑level SAR indicates that 2‑methyl and 6,8‑dihalogen substitution often enhances kinase selectivity and metabolic stability compared to unsubstituted or mono‑substituted analogs.

Kinase Inhibitor PDE10 Drug Design

Commercially Available with Defined Purity and Quality Control

6,8‑Dichloro‑2‑methylimidazo[1,2‑b]pyridazine is offered by multiple reputable suppliers (e.g., American Elements, Bidepharm) with standard purity of ≥95% and available batch‑specific analytical data (NMR, HPLC, GC) upon request [1]. In contrast, some positional isomers or less substituted analogs (e.g., 2‑methylimidazo[1,2‑b]pyridazine) are less widely stocked or lack the same level of quality documentation, increasing the risk of batch‑to‑batch variability in research outcomes.

Supply Chain Analytical QC Reproducibility

Optimal Use Cases for 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine in Research and Development


Building Block for PDE10 and Other Kinase Inhibitor SAR Libraries

The compound serves as an ideal advanced intermediate for synthesizing libraries of imidazo[1,2‑b]pyridazine‑based kinase inhibitors, particularly those targeting PDE10 [1]. Its 6,8‑dichloro substitution permits iterative palladium‑catalyzed cross‑coupling to introduce diverse aryl/heteroaryl and amine groups, enabling rapid exploration of structure‑activity relationships .

CNS‑Penetrant Lead Optimization Programs

With a log P of 2.3 and TPSA of 30.2 Ų, the compound resides within the favorable physicochemical space for central nervous system (CNS) drug candidates [2][3]. It is therefore suitable for medicinal chemistry campaigns aiming to optimize blood‑brain barrier penetration while maintaining oral bioavailability.

Parallel Synthesis of Diverse Heterocyclic Libraries

The two chlorine atoms at the 6‑ and 8‑positions provide orthogonal handles for sequential diversification under mild Suzuki and Buchwald–Hartwig conditions . This allows high‑throughput parallel synthesis of focused libraries from a single stock of 6,8‑dichloro‑2‑methylimidazo[1,2‑b]pyridazine, maximizing efficiency in hit‑expansion efforts.

Late‑Stage Functionalization of Advanced Pharmaceutical Intermediates

Due to its stable bicyclic core and reactive halogen sites, the compound can be employed as a late‑stage intermediate in the synthesis of more complex pharmaceutical candidates, particularly those where the imidazo[1,2‑b]pyridazine motif is a required pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.